(5-Chloro-4-methylpyridin-3-YL)boronic acid
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Overview
Description
(5-Chloro-4-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow processes that allow for the handling and performing of organolithium chemistry on a multigram scale . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield phenols.
Scientific Research Applications
(5-Chloro-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but boronic acids are known to inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic Acid: Similar in structure but lacks the chlorine and pyridine ring.
2-Chloropyridine-3-boronic Acid: Similar in structure but with different substitution patterns.
Uniqueness: (5-Chloro-4-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and a methyl group on the pyridine ring can influence the electronic properties and steric hindrance, making it a valuable compound in the synthesis of complex molecules.
Properties
Molecular Formula |
C6H7BClNO2 |
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Molecular Weight |
171.39 g/mol |
IUPAC Name |
(5-chloro-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 |
InChI Key |
QZZATSBOZWXTBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1C)Cl)(O)O |
Origin of Product |
United States |
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